3-(5-Methyl-2-nitrophenoxy)azetidine
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Overview
Description
3-(5-Methyl-2-nitrophenoxy)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 5-methyl-2-nitrophenoxy group attached to the azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-2-nitrophenoxy)azetidine can be achieved through various methods. . This method is efficient for synthesizing functionalized azetidines, although it presents certain challenges due to the inherent reactivity of the starting materials.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement. Companies like ChemScene provide this compound in-stock or on a backordered basis, ensuring a consistent supply for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-2-nitrophenoxy)azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The azetidine ring can be opened under reductive conditions, leading to the formation of linear amines.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include amines, substituted phenoxy derivatives, and linear amines resulting from ring-opening reactions .
Scientific Research Applications
3-(5-Methyl-2-nitrophenoxy)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(5-Methyl-2-nitrophenoxy)azetidine involves its ability to undergo ring-opening polymerization, leading to the formation of polyamines. These polyamines exhibit various biological activities, including antibacterial and antimicrobial properties. The compound’s reactivity is driven by the significant ring strain of the azetidine ring, which facilitates its interaction with molecular targets and pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain compared to azetidines.
γ-Lactams: Five-membered cyclic amides with broader biological properties.
Uniqueness
3-(5-Methyl-2-nitrophenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. Its ability to undergo various chemical transformations and its applications in diverse fields make it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H12N2O3 |
---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-(5-methyl-2-nitrophenoxy)azetidine |
InChI |
InChI=1S/C10H12N2O3/c1-7-2-3-9(12(13)14)10(4-7)15-8-5-11-6-8/h2-4,8,11H,5-6H2,1H3 |
InChI Key |
QSMNAGLBGBUSDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])OC2CNC2 |
Origin of Product |
United States |
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